molecular formula C15H12F3NO2 B1442527 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester CAS No. 1311280-43-9

3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester

Cat. No.: B1442527
CAS No.: 1311280-43-9
M. Wt: 295.26 g/mol
InChI Key: KUDVTBZTDRYYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester is a chemical compound with a complex structure that includes a pyridine ring substituted with methyl and trifluoromethyl groups, and a benzoic acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring:

    Coupling with Benzoic Acid: The pyridine derivative is then coupled with benzoic acid under specific conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one
  • Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino-acetic acid
  • 6-Methyl-4-(trifluoromethyl)pyridin-2-yl hydrazine

Uniqueness

3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

methyl 3-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-9-6-12(15(16,17)18)8-13(19-9)10-4-3-5-11(7-10)14(20)21-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDVTBZTDRYYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.